molecular formula C14H16ClNO2 B017023 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone CAS No. 59084-15-0

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Cat. No. B017023
CAS RN: 59084-15-0
M. Wt: 265.73 g/mol
InChI Key: BDXCKRRHAYAQCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone involves multifaceted chemical reactions, highlighting the complexity of producing such molecules. For instance, the microwave-assisted synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone demonstrates the application of microwave irradiation to facilitate the reaction between piperidine and 4-chloro acetophenone, yielding the desired compound efficiently (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone has been elucidated using X-ray diffraction and spectroscopic methods. These studies reveal intricate details about the molecular conformation and intermolecular interactions, such as hydrogen bonding patterns and crystal packing (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

The chemical reactivity of related compounds showcases a range of reactions, including condensation, cyclization, and Michael addition. These reactions underscore the versatility of the piperidin-1-yl ethanone scaffold in synthesizing novel derivatives with potential biological applications (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Physical Properties Analysis

Studies on the physical properties of compounds bearing the piperidin-1-yl ethanone motif reveal significant insights into their thermal stability, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo various chemical transformations, highlight the compound's utility in synthetic chemistry. The electron-donating and withdrawing effects of the substituents on the piperidin ring significantly influence these properties, offering pathways to a wide range of chemical modifications and applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

"1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone" and its derivatives have been synthesized through microwave-assisted methods, highlighting a significant interest in the chemical's potential for creating compounds with antibacterial properties. Merugu, Ramesh, and Sreenivasulu (2010) have demonstrated that compounds synthesized from reactions involving piperidine and 4-chloro acetophenone under microwave irradiation show promising antibacterial activities. This methodology provides a rapid synthesis route compared to traditional methods and explores the compound's utility in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Antimicrobial Evaluation

Further research by Tomar, Bhattacharjee, Kamaluddin, and Kumar (2007) into chalcones synthesized by reacting 1-(4-piperazin-1-yl-phenyl)ethanone with different substituted benzaldehydes revealed potential antimicrobial properties. These derivatives demonstrated activity against Gram-positive bacteria, such as Staphylococcus aureus and Escherichia coli, with certain compounds showing significant inhibitory effects against Candida albicans, indicating the chemical's relevance in developing new antimicrobial agents (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Wound-Healing Potential

Vinaya et al. (2009) explored the wound-healing potential of derivatives of "1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone". They synthesized a series of derivatives and evaluated their in vivo wound-healing activity on Swiss albino rats. Notably, certain derivatives significantly increased the tensile strength of the incision wound and promoted faster epithelialization, indicating the compound's utility in enhancing wound healing (Vinaya et al., 2009).

Antileukemic Activity

Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, and Rangappa (2012) synthesized and characterized novel derivatives for their antileukemic activity against human leukemic cell lines. These studies revealed that some compounds exhibited good antiproliferative activity, suggesting the potential of "1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone" derivatives as antileukemic agents (Vinaya et al., 2012).

properties

IUPAC Name

1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXCKRRHAYAQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337785
Record name 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

CAS RN

59084-15-0
Record name 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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